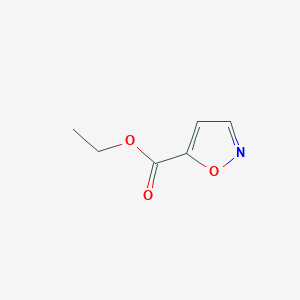

Ethyl isoxazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWMDIFULFYASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443627 | |

| Record name | Ethyl 1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-41-4 | |

| Record name | Ethyl 1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Ethyl Isoxazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Ethyl isoxazole-5-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in research and development.

Core Synthesis Pathways

The construction of the this compound core can be broadly achieved through several strategic approaches. The most prominent and widely employed methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine derivatives. Each pathway presents its own set of advantages and challenges, particularly concerning regioselectivity and byproduct formation.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for the synthesis of five-membered heterocycles, including isoxazoles.[1][2][3] This pathway involves the reaction of a nitrile oxide, typically generated in situ, with a suitable dipolarophile, in this case, ethyl propiolate.[4][5][6]

A common method for the in situ generation of the nitrile oxide involves the oxidation of an aldoxime using an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) in the presence of a base like triethylamine.[4][5]

Key Challenges & Mitigation:

-

Nitrile Oxide Dimerization: A primary side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole N-oxide).[4] To minimize this, the nitrile oxide is generated slowly in situ in the presence of the dipolarophile, keeping its concentration low at any given time.[4]

-

Regioselectivity: The reaction of an unsymmetrical alkyne like ethyl propiolate can potentially lead to two regioisomers. However, the reaction with nitrile oxides is often highly regioselective, yielding the 3,5-disubstituted isoxazole as the major product.[5][7]

Experimental Protocol: General Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [4]

-

Nitrile Oxide Generation: In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide or sodium hypochlorite, to the stirred mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 3-aryl-isoxazole-5-carboxylate.[4]

Diagram 1: 1,3-Dipolar Cycloaddition Pathway

Caption: General workflow for the synthesis of ethyl isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

Condensation of β-Keto Esters with Hydroxylamine

This classical approach involves the reaction of a β-keto ester with hydroxylamine. The regioselectivity of the cyclization is a critical aspect of this synthesis, with the potential to form either the desired 3-substituted isoxazole or the isomeric 5-isoxazolone byproduct.[4]

Key Challenges & Mitigation:

-

5-Isoxazolone Byproduct Formation: The formation of the 5-isoxazolone isomer is a common issue.[4]

-

pH Control: The reaction's regioselectivity is highly dependent on the pH of the medium. Acidic conditions generally favor the formation of the 3-substituted isoxazole, whereas neutral or basic conditions can lead to the formation of the 5-isoxazolone.[4] Careful control of pH, often through the use of buffers or specific catalysts, is crucial.

Diagram 2: Competing Pathways in β-Keto Ester Synthesis

Caption: Influence of pH on the reaction of β-keto esters with hydroxylamine.

Synthesis from Primary Nitro Compounds and Alkynes

An alternative route involves the condensation of primary nitro compounds, such as ethyl nitroacetate, with terminal alkynes. This method can be catalyzed by a base like sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][9]

Experimental Protocol: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate [9]

-

In an Ace pressure tube, dissolve 2-propyn-1-ol (16.76 mmol) and ethyl nitroacetate (33.52 mmol) in ethanol (23.5 mL).

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.68 mmol).

-

Seal the reaction tube and heat the reaction at 80 °C for 72 hours.

-

After completion, cool the reaction to room temperature and concentrate to dryness under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (eluent: dichloromethane and methanol, 0% to 6% v/v methanol) to yield the product as an oil.

Experimental Protocol: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate [8]

-

To a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg), add a solution of NaOH (4.24 M, 0.170 mmol).

-

Vigorously stir the mixture in a sealed tube at 60 °C for 16 hours.

-

Concentrate the reaction mixture.

-

Subject the residue to flash chromatography on silica gel (eluent: PE/AcOEt = 5:1 containing 3% Et₃N) to give the isoxazole product.

Quantitative Data Summary

| Synthesis Pathway | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| NaOH-catalyzed Cycloaddition-Condensation | Propargyl benzoate, Ethyl nitroacetate | NaOH, Water, Ethanol | 60 °C, 16 h | 86% | [8] |

| DABCO-catalyzed Cycloaddition | 2-Propyn-1-ol, Ethyl nitroacetate | DABCO, Ethanol | 80 °C, 72 h | 81% | [9] |

| From Enamine and Nitro Compound (for a 4-carboxylate derivative) | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | Phosphorus oxychloride, Triethylamine, Chloroform | 0 °C to RT, 18 h | 68–71% | [10] |

| Amide Coupling (for a related isoxazole-amide) | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, Aniline deriv. | EDC, DMAP, Dichloromethane | RT, 24-48 h | 67-82% | [11] |

Troubleshooting Common Issues

Effective synthesis requires anticipating and addressing common challenges. Hydrolysis of the ester group and the formation of regioisomers are frequent hurdles in the synthesis of ethyl isoxazole-5-carboxylates.

-

Ester Hydrolysis: The ethyl ester can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions in the presence of water. To prevent this, ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere. During workup, use neutral washes (e.g., brine) and avoid strong acids or bases if the product is sensitive.[4]

-

Regioisomer Formation: The formation of undesired regioisomers can occur, especially in syntheses involving unsymmetrical precursors. Careful selection of catalysts and reaction conditions, as well as leveraging steric and electronic effects of substituents, can help control regioselectivity.[4]

Diagram 3: Troubleshooting Workflow for Isoxazole Synthesis

Caption: A logical workflow for troubleshooting common byproduct formation in isoxazole synthesis.

This guide provides a foundational understanding of the key synthetic routes to this compound. The provided protocols and troubleshooting strategies should serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient and optimized production of this crucial synthetic intermediate.

References

- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 6. The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 9. ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

"ethyl isoxazole-5-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isoxazole-5-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its isoxazole core serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its reaction mechanisms. All quantitative data are presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound (CAS Number: 118994-89-1) is a colorless to pale yellow liquid at room temperature. It is also known by its synonym, ethyl 1,3-oxazole-5-carboxylate. The fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Boiling Point | 202 °C at 760 mmHg | N/A |

| Flash Point | 79.4 °C | N/A |

| Density | 1.163 g/mL | N/A |

| Refractive Index | 1.47 | N/A |

| Solubility | Soluble in water (35 g/L at 25°C) | N/A |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and protons on the isoxazole ring. A reference to the ¹H NMR spectrum for ethyl oxazole-5-carboxylate exists, confirming its structural characterization[1].

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on data for similar structures, characteristic peaks for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the ethyl group carbons are anticipated[4][5][6].

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations of the isoxazole ring. Data from substituted analogs show characteristic peaks in these regions[4].

2.3. Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The mass spectrum of a related compound, ethyl 3-(2-methylphenyl)isoxazole-5-carboxylate, has been reported[7]. For this compound, the molecular ion peak (M+) would be expected at m/z 141.

Synthesis of this compound

The synthesis of isoxazole-5-carboxylates can be achieved through several synthetic routes. The most common and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. An alternative approach involves the condensation of a β-keto ester with hydroxylamine.

3.1. Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is adapted from general procedures for the synthesis of substituted isoxazole-5-carboxylates and provides a likely pathway to the target molecule[8].

Materials:

-

Aldoxime (precursor to the nitrile oxide)

-

Ethyl propiolate (dipolarophile)

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Triethylamine (base)

-

Dichloromethane (solvent)

-

Ethyl acetate (extraction solvent)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Generation of the Nitrile Oxide (in situ):

-

Dissolve the aldoxime (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.1 eq) in dichloromethane to the stirred mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cycloaddition:

-

Once the formation of the nitrile oxide is complete (as indicated by TLC), add ethyl propiolate (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide is consumed (monitor by TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

3.2. Reaction Workflow

Reaction Mechanism

The synthesis of this compound via 1,3-dipolar cycloaddition proceeds through a concerted pericyclic reaction mechanism.

-

Formation of the Nitrile Oxide: The aldoxime is first converted to a hydroximoyl chloride by reaction with an N-halosuccinimide. Subsequent elimination of HCl with a base, such as triethylamine, generates the highly reactive nitrile oxide intermediate.

-

[3+2] Cycloaddition: The nitrile oxide, acting as a 1,3-dipole, then reacts with the dipolarophile, ethyl propiolate. The reaction is a concerted [3+2] cycloaddition where the terminal oxygen of the nitrile oxide adds to one carbon of the alkyne triple bond, and the carbon of the nitrile oxide adds to the other alkyne carbon. This concerted process forms the five-membered isoxazole ring in a single step.

Applications in Drug Development

The isoxazole ring is a key structural motif in a variety of pharmaceutical agents due to its favorable metabolic stability and ability to participate in hydrogen bonding interactions. This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. Its ester functionality provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed experimental protocol for its synthesis via 1,3-dipolar cycloaddition, and an outline of its reaction mechanism. The structured presentation of data and visual workflows are intended to support researchers and scientists in their efforts to utilize this versatile building block for the development of novel chemical entities. Further research to fully characterize the spectral properties and explore the full range of its chemical reactivity is encouraged.

References

- 1. ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of Ethyl Isoxazole-5-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl isoxazole-5-carboxylate. Due to the limited availability of experimentally derived spectra for the specific, unsubstituted parent compound in publicly accessible databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule, aiding in its identification and characterization.

Spectroscopic Data Summary

The predicted spectroscopic data for this compound is summarized in the tables below. These values have been generated using established computational algorithms and provide a reliable estimation of the compound's spectral properties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H3 | 8.4 - 8.6 | Singlet | - |

| H4 | 6.9 - 7.1 | Singlet | - |

| -CH₂- (ethyl) | 4.3 - 4.5 | Quartet | 7.1 |

| -CH₃ (ethyl) | 1.3 - 1.5 | Triplet | 7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | 158 - 162 |

| C5 (isoxazole) | 168 - 172 |

| C3 (isoxazole) | 152 - 156 |

| C4 (isoxazole) | 105 - 109 |

| -CH₂- (ethyl) | 61 - 65 |

| -CH₃ (ethyl) | 13 - 16 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (ester) | 1720 - 1740 | Stretching |

| C=N (isoxazole) | 1580 - 1620 | Stretching |

| C-O (ester) | 1200 - 1300 | Stretching |

| C-H (aromatic/heterocyclic) | 3050 - 3150 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity (%) | Possible Fragment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 113 | 60 - 80 | [M - C₂H₄]⁺ |

| 96 | 40 - 60 | [M - OCH₂CH₃]⁺ |

| 68 | 30 - 50 | [C₃H₂NO]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures in organic chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like this compound.

An In-depth Technical Guide to Ethyl Isoxazole-5-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of ethyl isoxazole-5-carboxylate, in particular, serve as crucial scaffolds in the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The versatility of the isoxazole core allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making it a privileged structure in drug discovery.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several key strategies, most notably via 1,3-dipolar cycloaddition reactions and condensation reactions involving β-keto esters.

Synthesis via 1,3-Dipolar Cycloaddition

A prevalent and highly regioselective method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4] For the synthesis of ethyl isoxazole-5-carboxylates, ethyl propiolate is the dipolarophile of choice. The nitrile oxide is typically generated in situ from an aldoxime to prevent its dimerization into a furoxan byproduct.[5]

Experimental Protocol: General Procedure for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [5]

-

Nitrile Oxide Generation:

-

In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), to the stirred mixture.

-

Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).

-

-

Cycloaddition:

-

Once the formation of the nitrile oxide is complete as indicated by TLC, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed (monitor by TLC).

-

-

Workup and Purification:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.

-

Synthesis from β-Keto Esters and Hydroxylamine

Another common approach involves the reaction of a β-keto ester with hydroxylamine. However, this method can lead to the formation of a 5-isoxazolone byproduct, and controlling the regioselectivity is crucial.[5]

Experimental Protocol: Synthesis of 3-Substituted Isoxazole-5-carboxylates from β-Keto Esters [5][6]

-

Reaction Setup:

-

In a suitable solvent (often aqueous or alcoholic), combine the β-keto ester (1.0 equivalent) and hydroxylamine hydrochloride (1.0 equivalent).

-

The pH of the reaction medium is a critical factor; acidic conditions generally favor the formation of the desired 3-substituted isoxazole, while neutral or basic conditions can increase the yield of the 5-isoxazolone isomer.[5] Careful control of pH using buffers or catalysts is recommended.

-

-

Reaction Progression:

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been explored for a wide range of therapeutic applications. The substitution pattern on the isoxazole ring and the nature of the appended functional groups significantly influence the biological activity.

Anticancer Activity

Many isoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[7] The mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as those mediated by kinases like VEGFR2.[8]

Quantitative Data: In Vitro Anticancer Activity of Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HeLa | 15.48 ± 0.89 | |

| 2 | Hep3B | 23.98 ± 1.83 | |

| 3 | MCF-7 | 4.56 ± 2.32 | |

| 4 | HeLa | 0.91 ± 1.03 | |

| 5 | Hep3B | 5.96 ± 0.87 | |

| 6 | PC-3 | N/A (effective) | [2] |

| 7 | Hela, MCF-7, NCI-H460 | Potent | [2] |

| 8 | K562 | >50% apoptosis | [9] |

| 9 | U251-MG, T98G | Varied | [9] |

Anti-inflammatory Activity

Isoxazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: In Vitro COX Inhibition by Isoxazole Derivatives [10][11]

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| A13 | 0.064 | 0.013 | 4.92 | [10] |

| B2 | >100 | 4.83 | >20.7 | [10] |

| C1 | 7.97 ± 0.03 | 0.084 ± 0.01 | 94.88 | [11] |

| C2 | 5.30 ± 0.02 | 0.075 ± 0.01 | 70.67 | [11] |

Antimicrobial Activity

The isoxazole scaffold is also present in several antimicrobial agents. Novel derivatives continue to be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives [13]

| Compound ID | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |

| 178d | 117 | 105 | [13] |

| 178e | 110 | 95 | [13] |

| 178f | 95 | 100 | [13] |

| Cloxacillin (Standard) | 120 | 100 | [13] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Cell Viability Assay[3]

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain the desired test concentrations.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

-

-

MTT Assay:

-

After the desired incubation period (e.g., 48 or 72 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

In Vitro COX-1 and COX-2 Inhibition Assay[11]

-

Reagent Preparation:

-

Prepare reagents according to the manufacturer's recommendations for the specific COX inhibitor screening assay kit being used.

-

-

Enzyme Incubation:

-

Incubate various concentrations of the isoxazole compounds with either COX-1 or COX-2 enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time (e.g., 30 seconds).

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding a stannous chloride solution.

-

Quantify the produced PGF2α in the samples using an enzyme-linked immunosorbent assay (ELISA).

-

In Vitro VEGFR-2 Kinase Assay[13][15]

-

Master Mixture Preparation:

-

Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK substrate).

-

-

Plate Setup:

-

Add the master mixture to each well of a 96-well plate.

-

Add the serially diluted isoxazole inhibitor to the test wells.

-

Add buffer with solvent to the positive control wells.

-

-

Enzyme Addition and Incubation:

-

Add recombinant human VEGFR-2 enzyme to the test and positive control wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Luminescence Detection:

-

Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[9][16]

-

Animal Grouping and Dosing:

-

Divide rats into groups: control, standard (e.g., Nimesulide), and test compound groups.

-

Administer the solvent (control), standard drug, or test compounds orally or intraperitoneally.

-

-

Induction of Inflammation:

-

Thirty minutes after dosing, inject 0.05 mL of a 1% carrageenan solution subcutaneously into the plantar side of the hind paw of each rat.

-

-

Paw Volume Measurement:

-

Measure the paw volume using a plethysmometer at various time intervals after the carrageenan injection (e.g., 30, 60, 120, and 180 minutes).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination[2]

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into all wells of a 96-well microtiter plate.

-

-

Serial Dilutions:

-

Add 100 µL of the isoxazole compound stock solution to the first well of a row.

-

Perform two-fold serial dilutions down the row.

-

-

Inoculation:

-

Add 100 µL of a diluted microbial suspension to each well.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualizations

Signaling Pathways

Caption: VEGFR2 signaling pathway and point of inhibition by isoxazole derivatives.

Experimental Workflows

Caption: Workflow for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylate.

Caption: General workflow for bioactivity screening of isoxazole derivatives.

References

- 1. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ethyl Isoxazole-5-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, renowned for its diverse biological activities. Among its many derivatives, ethyl isoxazole-5-carboxylate serves as a critical building block in the synthesis of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its analogues, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical processes.

Chemical Properties and Synthesis

This compound is a versatile intermediate that can be synthesized through several routes, most notably via 1,3-dipolar cycloaddition reactions.[1][2] The physicochemical properties of various ethyl isoxazole-carboxylate derivatives are summarized below.

Table 1: Physicochemical Properties of Selected Ethyl Isoxazole-Carboxylate Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Reference |

| Ethyl 5-methylisoxazole-4-carboxylate | C₇H₉NO₃ | 155.15 | Colorless liquid | 76-82 / 5 mmHg | --INVALID-LINK-- |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | C₇H₉NO₄ | 171.15 | Oil | - | --INVALID-LINK-- |

| Ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate | C₁₃H₁₂ClNO₄ | 281.70 | - | - | --INVALID-LINK-- |

Synthesis of this compound Derivatives

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone for the synthesis of 3,5-disubstituted isoxazoles.[1] This method offers a high degree of regioselectivity and is amenable to a wide range of substrates.

Table 2: Synthesis of this compound Derivatives and Analogues

| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Propargyl benzoate, Ethyl nitroacetate | NaOH, H₂O/EtOH, 60°C, 16h | 86 | --INVALID-LINK-- |

| 3,5-diphenylisoxazole | Phenylacetylene, (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Cu/Al₂O₃, ball-milling | 85 | --INVALID-LINK-- |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 1-chloro-4-ethynylbenzene, (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Cu/Al₂O₃, ball-milling | 88 | --INVALID-LINK-- |

Spectroscopic Data

The structural characterization of this compound derivatives is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 3: ¹H and ¹³C NMR Data for Selected Isoxazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-diphenylisoxazole | CDCl₃ | 7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H), 6.84 (s, 1H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | --INVALID-LINK-- |

| 5-(4-chlorophenyl)-3-phenylisoxazole | CDCl₃ | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H) | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 | --INVALID-LINK-- |

| Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate | CDCl₃ | 12.10 (1H, bs), 7.95 (1H, s), 7.52 (1H, s), 4.53 (2H, q, J = 7.2 Hz), 3.03-2.97 (4H, m), 2.19-2.10 (2H, m), 1.45 (3H, t, J = 7.2 Hz) | 14.41, 26.56, 32.22, 32.76, 60.91, 106.01, 115.67, 122.04, 135.47, 140.82, 141.51, 145.36, 163.36 | --INVALID-LINK-- |

Experimental Protocols

General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This generalized procedure may require optimization for specific substrates.

1. Generation of the Nitrile Oxide:

-

In a round-bottom flask, dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

-

Add a base (e.g., triethylamine, 1.1 eq.).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

2. Cycloaddition:

-

Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).[3]

3. Workup and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.[3]

Visualizing Synthesis and Troubleshooting

Caption: General workflow for the synthesis of ethyl 3-aryl-isoxazole-5-carboxylates.

Troubleshooting Common Synthetic Issues

The synthesis of isoxazole-5-carboxylates can sometimes be hampered by the formation of byproducts.

Caption: Troubleshooting guide for common byproducts in isoxazole synthesis.

Biological Applications and Activity

This compound derivatives exhibit a wide range of biological activities, making them attractive candidates for drug discovery.[4]

Antimycobacterial Activity

A significant area of research has been the development of isoxazole-based compounds as potent agents against Mycobacterium tuberculosis (Mtb).

Table 4: Antimycobacterial Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates

| Compound | Substituent on Benzyl Ring | MIC (µg/mL) against Mtb H₃₇Rv | Selectivity Index (SI) | Reference |

| 5a | H | 1 | >50 | --INVALID-LINK-- |

| 5b | 4-F | 0.5 | >100 | --INVALID-LINK-- |

| 5e | 3,4-diCl | 0.25 | >200 | --INVALID-LINK-- |

| 5h | 4-CF₃ | 1 | >50 | --INVALID-LINK-- |

Compound 5e , with a 3,4-dichlorobenzyl substituent, was identified as a highly potent and selective anti-TB agent.[5] It demonstrated equipotent activity against drug-resistant Mtb strains and exhibited synergistic activity with streptomycin.[5]

Anticancer Activity

Isoxazole derivatives have also been investigated for their anticancer properties, with some compounds showing significant cytotoxicity against various cancer cell lines.

Table 5: Anticancer Activity of Isoxazole Derivatives

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoxazole-piperazine hybrids (5l-o) | Huh7 (Liver Cancer) | 0.3 - 3.7 | --INVALID-LINK-- |

| Isoxazole-piperazine hybrids (5l-o) | Mahlavu (Liver Cancer) | 0.3 - 3.7 | --INVALID-LINK-- |

| Isoxazole-piperazine hybrids (5l-o) | MCF-7 (Breast Cancer) | 0.3 - 3.7 | --INVALID-LINK-- |

| Isoxazole-carboxamides (2d, 2e) | Hep3B (Liver Cancer) | ~23 µg/mL | --INVALID-LINK-- |

| Isoxazole-carboxamide (2d) | HeLa (Cervical Cancer) | 15.48 µg/mL | --INVALID-LINK-- |

Mechanistic studies on some of these compounds revealed that they induce oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.[6]

Drug Development and Signaling Pathways

The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[7]

Caption: Drug development workflow starting from the this compound scaffold.

The diverse biological activities of isoxazole derivatives stem from their ability to modulate various signaling pathways. For instance, in cancer, they have been shown to inhibit protein kinases and sirtuin deacetylases, which are critical for cell growth and proliferation.[7] Further research into the specific molecular targets and signaling pathways will continue to unlock the full therapeutic potential of this versatile chemical class.

References

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. benchchem.com [benchchem.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Isoxazole Nucleus: A Journey Through a Century of Synthetic Innovation

An In-depth Guide to the Discovery and Historical Synthesis of a Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including the anticonvulsant zonisamide and the COX-2 inhibitor valdecoxib. This guide provides a detailed exploration of the seminal discoveries and the evolution of synthetic methodologies that have made the isoxazole nucleus readily accessible to the scientific community.

The Dawn of Isoxazole Chemistry: The Claisen Condensation

The story of isoxazole synthesis begins in the late 19th century. While the first synthesis of an isoxazole derivative was achieved by Ceresole in 1884, it was the renowned German chemist Ludwig Claisen who correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole in 1888.[1] This foundational work established the first reliable and general route to the isoxazole core: the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1][2] Later, in 1903, Claisen reported the synthesis of the parent, unsubstituted isoxazole ring itself.[3]

This classical approach involves a cyclocondensation reaction where the two carbonyl groups of the 1,3-dicarbonyl substrate react sequentially with the nucleophilic nitrogen and oxygen atoms of hydroxylamine, followed by dehydration to form the aromatic isoxazole ring.[2]

Reaction Pathway: Claisen Isoxazole Synthesis

The mechanism proceeds through initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic ring.

Caption: Logical workflow of the Claisen isoxazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol is a representative example of the Claisen condensation for synthesizing a simple, symmetrically substituted isoxazole.

-

Reagents & Setup:

-

Acetylacetone (1,3-dicarbonyl compound): 10.0 g (0.1 mol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl): 7.6 g (0.11 mol)

-

Sodium hydroxide (NaOH): 4.4 g (0.11 mol)

-

Ethanol (95%)

-

Water

-

A 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve sodium hydroxide in 50 mL of water in the round-bottom flask and cool the solution in an ice bath.

-

In a separate beaker, dissolve hydroxylamine hydrochloride in 25 mL of water.

-

Slowly add the hydroxylamine hydrochloride solution to the cold sodium hydroxide solution with stirring. This generates free hydroxylamine in situ.

-

To this solution, add 10.0 g of acetylacetone, followed by 50 mL of ethanol.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is purified by distillation to yield 3,5-dimethylisoxazole.

-

Quantitative Data for Claisen-type Syntheses

| 1,3-Dicarbonyl Substrate | Hydroxylamine Source | Conditions | Yield (%) | Reference |

| Acetylacetone | NH₂OH·HCl / NaOH | Ethanol, Reflux, 2h | ~85% | General Literature |

| Benzoylacetone | NH₂OH·HCl / NaOAc | Aqueous Ethanol, RT | ~90% | [1] |

| Dibenzoylmethane | NH₂OH·HCl / Pyridine | Ethanol, Reflux, 4h | ~92% | General Literature |

| Ethyl Acetoacetate | NH₂OH·HCl / Base | Varies (pH dependent) | 70-95% | [4] |

A Paradigm Shift: The Huisgen 1,3-Dipolar Cycloaddition

While the Claisen method was robust, the mid-20th century saw the emergence of a more versatile and powerful strategy for constructing five-membered heterocycles. Significant early contributions came from the studies of Quilico between 1930 and 1946 on the synthesis of isoxazoles from nitrile oxides.[1] However, it was the seminal work of Rolf Huisgen in the 1960s that fully elucidated the mechanism of 1,3-dipolar cycloadditions , providing a rational framework for synthesis.[5][6]

This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile , typically an alkyne or an alkene.[5][7] The reaction with an alkyne directly yields a substituted isoxazole, while an alkene gives an isoxazoline, which can be subsequently oxidized to the isoxazole. A key advantage of this method is the ability to generate the unstable nitrile oxide in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds.[5]

Reaction Pathway: In-situ Nitrile Oxide Generation and Cycloaddition

The general workflow involves the generation of the reactive nitrile oxide intermediate, which is immediately trapped by the alkyne dipolarophile in a concerted cycloaddition step.

Caption: Workflow for Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3-Phenyl-5-tert-butylisoxazole

This protocol demonstrates a common method for the in situ generation of a nitrile oxide from an aldoxime for cycloaddition.

-

Reagents & Setup:

-

Benzaldoxime (nitrile oxide precursor): 1.21 g (10 mmol)

-

3,3-Dimethyl-1-butyne (alkyne dipolarophile): 1.23 mL (10 mmol)

-

N-Chlorosuccinimide (NCS): 1.34 g (10 mmol)

-

Triethylamine (Et₃N): 2.8 mL (20 mmol)

-

Chloroform (CHCl₃)

-

A 100 mL round-bottom flask with a magnetic stirrer.

-

-

Procedure:

-

Dissolve benzaldoxime (1.21 g) in 30 mL of chloroform in the round-bottom flask.

-

Add N-Chlorosuccinimide (1.34 g) to the solution in one portion. Stir the mixture at room temperature for 30 minutes. This step converts the aldoxime to the corresponding hydroximoyl chloride.

-

Add 3,3-dimethyl-1-butyne (1.23 mL) to the reaction mixture.

-

Cool the flask in an ice bath and slowly add triethylamine (2.8 mL) dropwise over 15 minutes. The triethylamine acts as a base to eliminate HCl, generating the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenyl-5-tert-butylisoxazole.

-

Quantitative Data for Huisgen-type Syntheses

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Yield (%) | Reference |

| Benzaldoxime / NCS | Phenylacetylene | Et₃N, Chloroform, RT | ~85% | [5] |

| Ethyl Nitroacetate / DABCO | Styrene | Chloroform, RT | ~78% (isoxazoline) | [1] |

| Hydroximoyl Chloride | Terminal Alkyne | Base (e.g., Et₃N), RT | 70-95% | [8] |

| Aldoxime / Bleach | Terminal Alkyne | Biphasic (DCM/H₂O), RT | 90-97% | [9] |

Conclusion

From the classical condensations pioneered by Ludwig Claisen to the elegant and highly versatile 1,3-dipolar cycloadditions established by Rolf Huisgen, the synthesis of the isoxazole ring has undergone a remarkable evolution. The development of these core methodologies has transformed the isoxazole from a chemical curiosity into a privileged scaffold in modern drug discovery. The continued innovation in this field, including the development of metal-catalyzed and environmentally benign procedures, ensures that the isoxazole nucleus will remain a vital tool for researchers and medicinal chemists for the foreseeable future.[10]

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. youtube.com [youtube.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

A Technical Guide to Ethyl Isoxazole-5-Carboxylate: Nomenclature, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl isoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the general nomenclature, synthesis methodologies for the isoxazole-5-carboxylate core, and presents data for closely related, commercially available analogs.

Nomenclature and Identification

The nomenclature for the isoxazole ring system can be complex due to the presence of two heteroatoms and the potential for various substitution patterns. The core structure, this compound, is systematically named based on the position of the ester group on the isoxazole ring.

IUPAC Name: this compound or ethyl 1,2-oxazole-5-carboxylate.

For reference, Table 1 includes the CAS numbers and molecular formulas for several substituted ethyl isoxazole-carboxylate derivatives.

Table 1: Identification of Substituted Ethyl Isoxazole-Carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula |

| Ethyl 5-phenylisoxazole-3-carboxylate | 7063-99-2 | C₁₂H₁₁NO₃[1] |

| Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 | C₇H₉NO₃[2] |

| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 53064-41-8 | C₉H₁₃NO₃[3] |

| Ethyl 5-amino-4-phenylisoxazole-3-carboxylate | 53983-15-6 | C₁₂H₁₂N₂O₃[4] |

Physicochemical Properties

Quantitative physicochemical data for the unsubstituted this compound is not available. However, data for a structurally related analog, ethyl 5-phenylisoxazole-3-carboxylate , is presented in Table 2 to provide an indication of the expected properties. It is crucial to note that these values are for a substituted analog and may differ significantly from the unsubstituted compound.

Table 2: Physicochemical Properties of Ethyl 5-Phenylisoxazole-3-carboxylate (CAS: 7063-99-2)

| Property | Value |

| Molecular Weight | 217.22 g/mol |

| Appearance | Beige to off-white solid[1] |

| InChI Key | DSUXKYCDKKYGKX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cc(on1)-c2ccccc2 |

Experimental Protocols: Synthesis of the Isoxazole-5-Carboxylate Core

The most common and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. To obtain an this compound, ethyl propiolate would be the required dipolarophile.

General Protocol for the Synthesis of Ethyl Isoxazole-5-Carboxylates via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of substituted ethyl isoxazole-5-carboxylates. The specific starting materials and reaction conditions may require optimization for different substrates.

Materials:

-

Aldoxime (precursor to the nitrile oxide)

-

Ethyl propiolate (dipolarophile)

-

Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite)

-

Base (e.g., triethylamine)

-

Solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In situ Generation of the Nitrile Oxide:

-

Dissolve the aldoxime (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., N-chlorosuccinimide in the same solvent) to the stirred mixture. The slow addition is crucial to keep the concentration of the reactive nitrile oxide low, minimizing dimerization.

-

Monitor the formation of the nitrile oxide by thin-layer chromatography (TLC).

-

-

Cycloaddition Reaction:

-

Once the formation of the nitrile oxide is complete, add ethyl propiolate (1.0-1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

-

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of ethyl isoxazole-5-carboxylates via the 1,3-dipolar cycloaddition pathway.

Caption: General workflow for the synthesis of ethyl isoxazole-5-carboxylates.

References

The Multifaceted Biological Activities of Isoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate further research and drug development endeavors in this promising field.

Anticancer Activity of Isoxazole Derivatives

Isoxazole-containing molecules have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

| Series 1a-1d [1] | PC3 (Prostate) | 38.63 - 147.9 | Not specified |

| HEK (Human Embryonic Kidney) | 41.24 - 103.1 | Not specified | |

| Compound 14 [2] | MDA-MB-231 (Breast) | 20.79 | Not specified |

| MCF-7 (Breast) | 19.19 | Not specified | |

| A-549 (Lung) | 25.87 | Not specified | |

| HT-1080 (Fibrosarcoma) | 22.47 | Not specified | |

| Compound 28 [2] | PC-3 (Prostate) | >50 | Not specified |

| Compound 39 [2] | PC-3 (Prostate) | 4 ± 1 | Not specified |

| Compound 45 [2] | PC-3 (Prostate) | 2 ± 1 | Not specified |

| Isoxazole-Chalcone 10a | DU145 (Prostate) | 0.96 | Not specified |

| Isoxazole-Chalcone 10b | DU145 (Prostate) | 1.06 | Not specified |

| Tyrosol Derivative 4b | U87 (Glioblastoma) | 42.8 | Induction of apoptosis |

| Tyrosol Derivative 4a | U87 (Glioblastoma) | 61.4 | Induction of apoptosis |

| Tyrosol Derivative 4c | U87 (Glioblastoma) | 67.6 | Induction of apoptosis |

| Diosgenin Derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | Not specified |

| A549 (Lung) | 14.92 ± 1.70 | Not specified | |

| C-glycoside Derivative 29 | MCF-7 (Breast) | 0.67 | COX-2 Inhibition |

Key Mechanisms of Anticancer Action

1.2.1. Enzyme Inhibition:

-

Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Isoxazole derivatives have been designed as potent HSP90 inhibitors, leading to the degradation of client proteins and the disruption of multiple oncogenic signaling pathways.[3]

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation. Certain isoxazole-containing compounds exhibit selective COX-2 inhibition, representing a promising strategy for cancer therapy and chemoprevention.

1.2.2. Induction of Apoptosis:

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated by the activation of intrinsic and extrinsic apoptotic pathways.

Signaling Pathways in Anticancer Activity

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole ring is a key pharmacophore in several clinically used antibiotics. Novel isoxazole derivatives continue to be explored for their potential to combat a wide range of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of various isoxazole derivatives against selected microbial strains.

| Compound ID/Reference | Bacterial/Fungal Strain | MIC (µg/mL) |

| Chalcone 28 [2] | S. aureus | 1 |

| E. coli | 1 | |

| C. albicans | 2 | |

| Dihydropyrazole 43 [2] | S. aureus | 4 |

| E. coli | 4 | |

| C. albicans | 4 | |

| Dihydropyrazole 45 [2] | S. aureus | 8 |

| E. coli | 8 | |

| C. albicans | 2 | |

| Dihydropyrazole 46 [2] | S. aureus | 8 |

| E. coli | 8 | |

| C. albicans | 2 | |

| Triazole-Isoxazole Hybrid 7b [4] | E. coli ATCC 25922 | 15 |

| P. aeruginosa | 30 | |

| Isoxazole Derivative 18 [5] | B. cereus | 31.25 |

| S. epidermidis | 62.5 | |

| M. luteus | 62.5 | |

| S. aureus | 62.5 | |

| Isoxazole-Oxadiazole 5d [6] | E. coli | Good activity |

| P. aeruginosa | Good activity | |

| S. aureus | Good activity | |

| S. pyogenes | Good activity | |

| Isoxazole-Oxadiazole 5f [6] | E. coli | Good activity |

| P. aeruginosa | Good activity | |

| S. aureus | Good activity | |

| S. pyogenes | Good activity |

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Isoxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes like COX-2.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of isoxazole derivatives in the carrageenan-induced rat paw edema model.

| Compound ID/Reference | Edema Inhibition (%) at 3h |

| Isoxazole Derivative 5b [7] | 76.71 |

| Isoxazole Derivative 5c [7] | 75.56 |

| Isoxazole Derivative 5d [7] | 72.32 |

| Diclofenac Sodium (Standard) [7] | 73.62 |

The following table presents in vitro cyclooxygenase inhibitory activity of selected isoxazole derivatives.

| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Compound C3 | - | 0.93 ± 0.01 |

| Compound C5 | - | 0.85 ± 0.04 |

| Compound C6 | - | 0.55 ± 0.03 |

| Meloxicam (Standard) | - | Better than Meloxicam |

Signaling Pathway in Anti-inflammatory Activity

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays cited in this guide.

In Vitro Anticancer Assay: MTT Assay

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Assay: Agar Well Diffusion Method

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the isoxazole compound solution at a known concentration into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Protocol:

-

Animal Grouping and Dosing: Divide the experimental animals (typically rats) into groups. Administer the isoxazole compound (at various doses), a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Protocol:

-

Cell Treatment and Collection: Treat cells with the isoxazole compound for the desired time. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Caspase Activity Assay: Caspase-3/7 Activity

Protocol:

-

Cell Lysis: Lyse the treated and control cells to release intracellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 and -7 (e.g., containing the DEVD sequence) to the cell lysates.

-

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspases.

-

Signal Detection: Measure the resulting fluorescent or colorimetric signal using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Conclusion and Future Perspectives

The isoxazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of continued research in this area. Future efforts should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of isoxazole-based compounds holds significant promise for addressing unmet medical needs in various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of Ethyl Isoxazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of ethyl isoxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this analysis focuses on the strategic disassembly of the target molecule to identify logical and efficient synthetic pathways. The primary disconnection approach highlighted is the [3+2] cycloaddition, a powerful and convergent method for the construction of the isoxazole ring. This guide details the key starting materials, reaction mechanisms, and provides adaptable experimental protocols. Quantitative data from related syntheses are summarized to offer insights into reaction efficiencies. Visualizations of the retrosynthetic logic and forward synthesis workflow are presented using Graphviz diagrams to facilitate a clear understanding of the synthetic strategy.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. A thorough understanding of its retrosynthesis is crucial for developing efficient, scalable, and cost-effective manufacturing processes in the pharmaceutical and agrochemical industries. This guide delineates the primary retrosynthetic strategies and provides a practical framework for the laboratory synthesis of this key molecule.

Retrosynthetic Analysis

The most logical and widely employed retrosynthetic disconnection of the this compound ring system is through a [3+2] cycloaddition pathway. This powerful bond-forming strategy allows for the convergent assembly of the five-membered heterocycle from two key fragments.

The primary disconnection severs the C3-C4 and N-O bonds of the isoxazole ring, leading to two synthons: a nitrile oxide and an ethyl propiolate equivalent. The nitrile oxide, a reactive 1,3-dipole, provides the C3-N-O unit of the isoxazole. The ethyl propiolate, a dipolarophile, contributes the C4-C5 atoms and the ester functionality.

Further disconnection of the nitrile oxide synthon leads to a stable and readily available precursor, ethyl 2-chloro-2-(hydroxyimino)acetate. This hydroximoyl chloride can be conveniently converted to the corresponding nitrile oxide in situ. Ethyl 2-chloro-2-(hydroxyimino)acetate can, in turn, be synthesized from the inexpensive and commercially available glycine ethyl ester hydrochloride.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy

Based on the retrosynthetic analysis, the forward synthesis of this compound is a two-step process commencing from glycine ethyl ester hydrochloride.

Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

The synthesis begins with the diazotization of glycine ethyl ester hydrochloride using sodium nitrite in the presence of hydrochloric acid. This is followed by an in situ chlorination to yield ethyl 2-chloro-2-(hydroxyimino)acetate.

Step 2: [3+2] Cycloaddition

The second and final step is a 1,3-dipolar cycloaddition reaction. Ethyl 2-chloro-2-(hydroxyimino)acetate is treated with a mild base, such as triethylamine, in the presence of ethyl propiolate. The base facilitates the in situ generation of the ethoxycarbonylformonitrile oxide. This reactive intermediate then undergoes a rapid cycloaddition with ethyl propiolate to afford the target molecule, this compound.

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate[1]

Materials:

-

Glycine ethyl ester hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Water (H₂O)

-

Diethyl ether

-

Brine

Procedure:

-

To a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).[1]

-

Cool the resulting solution to -5 °C in an ice-salt bath.[1]

-

Slowly add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water, maintaining the temperature below 0 °C.[1]

-

Stir the mixture at 0 °C for 10 minutes.[1]

-

Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water and continue stirring at 0 °C for 45 minutes.[1]